molecular formula C14H15NO2 B14687430 9-Methyl-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid CAS No. 26072-28-6

9-Methyl-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid

Cat. No.: B14687430
CAS No.: 26072-28-6
M. Wt: 229.27 g/mol
InChI Key: JTUIJVXWFCRHTM-UHFFFAOYSA-N
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Description

9-Methyl-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid is a heterocyclic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and are commonly found in natural products and synthetic pharmaceuticals. This compound is characterized by a fused tricyclic structure with a carboxylic acid functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the tetrahydrocarbazole core. Subsequent methylation and carboxylation steps yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

9-Methyl-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted carbazoles, which can be further functionalized for specific applications .

Scientific Research Applications

9-Methyl-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 9-Methyl-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the carbazole core .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,9-Tetrahydro-1H-carbazole: Lacks the methyl and carboxylic acid groups, making it less versatile in certain reactions.

    9-Methyl-9H-carbazole: Similar structure but without the tetrahydro and carboxylic acid functionalities.

    1,2,3,4-Tetrahydrocarbazole: Another related compound with different substitution patterns

Uniqueness

9-Methyl-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid is unique due to its specific substitution pattern, which provides distinct chemical reactivity and biological activity. The presence of the carboxylic acid group allows for further functionalization, making it a valuable intermediate in various synthetic pathways .

Properties

CAS No.

26072-28-6

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

9-methyl-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid

InChI

InChI=1S/C14H15NO2/c1-15-12-5-3-2-4-10(12)11-8-9(14(16)17)6-7-13(11)15/h2-5,9H,6-8H2,1H3,(H,16,17)

InChI Key

JTUIJVXWFCRHTM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CC(CC2)C(=O)O)C3=CC=CC=C31

Origin of Product

United States

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